molecular formula C17H21N3O2S B6004299 2-{[2-(3,5-DIMETHYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE

2-{[2-(3,5-DIMETHYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B6004299
M. Wt: 331.4 g/mol
InChI Key: WNCZPIMABVNLJT-UHFFFAOYSA-N
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Description

2-{[2-(3,5-DIMETHYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a quinazolinone core structure

Properties

IUPAC Name

2-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-11-7-12(2)9-20(8-11)15(21)10-23-17-18-14-6-4-3-5-13(14)16(22)19-17/h3-6,11-12H,7-10H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCZPIMABVNLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3,5-DIMETHYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Derivative: The starting material, 3,5-dimethylpiperidine, is reacted with ethyl chloroformate to form the corresponding carbamate.

    Introduction of the Sulfanyl Group: The carbamate is then treated with thiourea to introduce the sulfanyl group.

    Cyclization to Quinazolinone: The intermediate is cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to form the quinazolinone core.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3,5-DIMETHYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Substituted piperidine derivatives

Scientific Research Applications

2-{[2-(3,5-DIMETHYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: It is used in biological assays to study enzyme inhibition and receptor binding.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-{[2-(3,5-DIMETHYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the treatment of diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(3,5-DIMETHYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.

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